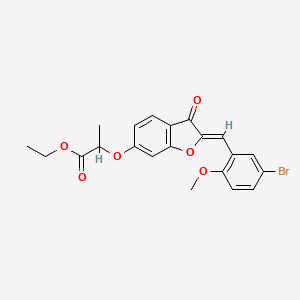

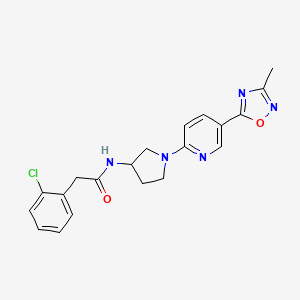

4-(4-(4-氯苯基)哌嗪-1-基)-6-甲基-3-(苯磺酰基)喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of (4-Chlorophenyl)(piperazin-1-yl)methanone . This compound has a molecular weight of 224.69 and is a solid at room temperature .

Synthesis Analysis

While specific synthesis methods for “4-(4-(4-Chlorophenyl)piperazin-1-yl)-6-methyl-3-(phenylsulfonyl)quinoline” are not available, there are general methods for the synthesis of piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学研究应用

CNS 疾病治疗

该化合物被研究用于治疗中枢神经系统 (CNS) 疾病。3-(苯磺酰基)喹啉衍生物(包括含哌嗪片段的衍生物)已显示出作为高效药物的潜力。这些化合物已被研究其对 5-HT6 受体的拮抗活性,这对于治疗 CNS 疾病至关重要。这些喹啉衍生物的特定结构和取代基显着影响其在这种应用中的活性和有效性 (Ivachtchenko 等人,2015)。

抗癌活性

喹啉衍生物(包括含哌嗪单元的衍生物)已被探索其抗癌特性。一种特定的化合物,7-氯-4-(4-(2,4-二硝基苯磺酰基)哌嗪-1-基)喹啉,对多种癌症显示出有希望的结果。其有效性在于其导致癌细胞中细胞周期停滞和溶酶体体积增加的能力,从而导致细胞凋亡,尤其是在与其他癌症治疗相结合时 (Solomon, Pundir & Lee, 2019)。

抗菌特性

这些喹啉衍生物已被评估其抗菌活性。喹诺酮-3-甲醛衍生物(包括含哌嗪-1-基的衍生物)的合成和分子对接研究显示出作为抗菌剂和抗真菌剂的潜力。这些化合物与靶蛋白(如 DNA 拓扑异构酶 A 和 N-肉豆蔻酰基转移酶)的结合方式和相互作用已被探索以了解它们的抗菌潜力 (Desai 等人,2017)。

抗抑郁作用

喹啉衍生物已被评估为潜在的抗抑郁药物。研究表明,改变喹啉环特定位置的取代基(包括哌嗪的整合)会影响其抗抑郁活性。这些化合物已在各种模型中显示出对抑郁症状的有效性,可能提供新的治疗途径 (Alhaider, Abdelkader & Lien, 1985)。

作用机制

Target of Action

The primary target of this compound is H1 receptors . H1 receptors are histamine receptors that play a crucial role in allergic reactions . When histamine interacts with H1 receptors, it triggers allergic reactions .

Mode of Action

This compound acts as an antagonist to the H1 receptors . It has a higher affinity to H1 receptors than histamine, meaning it can effectively block the action of histamine on these receptors . This blocking action prevents the allergic reactions that would normally occur when histamine binds to the H1 receptors .

Biochemical Pathways

The compound’s action on H1 receptors affects the histamine-mediated allergic response pathway . By blocking the H1 receptors, the compound prevents histamine from triggering an allergic response, thereby alleviating symptoms of allergies .

Pharmacokinetics

Similar compounds, such as levocetirizine, are known to have potent activities and fewer side effects .

Result of Action

The result of the compound’s action is a significant reduction in allergic reactions . In particular, it has been found to have potent effects against allergic asthma and allergic itching . Some derivatives of this compound have even shown stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the presence of allergens in the environment can trigger the allergic reactions that this compound is designed to prevent . .

属性

IUPAC Name |

3-(benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN3O2S/c1-19-7-12-24-23(17-19)26(25(18-28-24)33(31,32)22-5-3-2-4-6-22)30-15-13-29(14-16-30)21-10-8-20(27)9-11-21/h2-12,17-18H,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSGHCJICPUMPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2432764.png)

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide](/img/structure/B2432770.png)

![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2432771.png)

![3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(piperidin-1-ylsulfonyl)ethyl]benzamide](/img/structure/B2432772.png)

![(E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide](/img/structure/B2432774.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2432775.png)

![8-(Cyclohexanecarbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2432778.png)